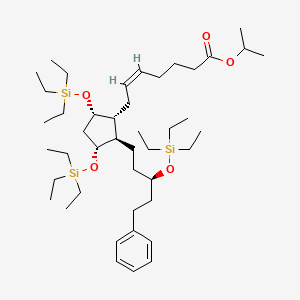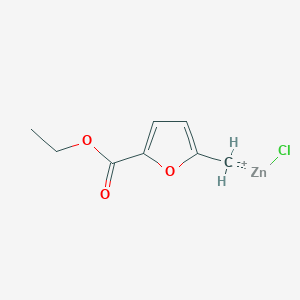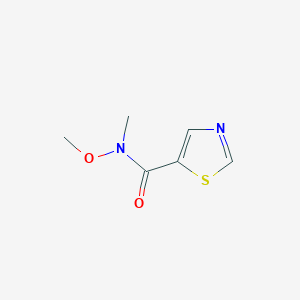
Éter Tris(trietilsilil) de Latanoprost
Descripción general
Descripción
El éter de latanoprost tris(trietilsilil) es un compuesto químico que se utiliza principalmente como precursor en la síntesis de latanoprost, un agente antiglaucoma. Es conocido por su alta pureza y estabilidad, lo que lo convierte en un intermedio valioso en aplicaciones farmacéuticas .
Aplicaciones Científicas De Investigación
El éter de latanoprost tris(trietilsilil) se utiliza ampliamente en la investigación científica, particularmente en los campos de:
Química: Como precursor en la síntesis de análogos complejos de prostaglandinas.
Biología: Estudiando los efectos de los derivados de prostaglandinas en los sistemas biológicos.
Medicina: Desarrollo de nuevas terapias antiglaucoma.
Industria: Producción de intermedios farmacéuticos de alta pureza
Mecanismo De Acción
El mecanismo de acción del éter de latanoprost tris(trietilsilil) implica su conversión a latanoprost, que luego actúa sobre el receptor alfa de prostaglandina F2. Esta interacción conduce a un aumento de la salida del humor acuoso del ojo, lo que reduce la presión intraocular y alivia los síntomas del glaucoma .
Análisis Bioquímico
Biochemical Properties
Latanoprost Tris(triethylsilyl) Ether interacts with various enzymes and proteins in the body. It functions as both an indirect activator of AMP-activated protein kinase and a selective retinoid X receptor α (RXRα) antagonist . This means it can selectively antagonize the transcription of a RXRα/peroxisome proliferator-activated receptor γ heterodimer .
Cellular Effects
The cellular effects of Latanoprost Tris(triethylsilyl) Ether are primarily observed in its role as a precursor to latanoprost. Latanoprost is known to reduce elevated intraocular pressure, a common symptom of glaucoma . It achieves this by increasing the natural outflow of fluid from the eye .
Molecular Mechanism
The molecular mechanism of Latanoprost Tris(triethylsilyl) Ether is closely tied to its role in the synthesis of latanoprost. As an indirect activator of AMP-activated protein kinase and a selective RXRα antagonist, it can influence various cellular processes .
Temporal Effects in Laboratory Settings
Latanoprost, the compound it helps synthesize, has been observed to reduce intraocular pressure within 3 to 4 hours of administration .
Dosage Effects in Animal Models
Latanoprost, the compound it helps synthesize, is typically administered as a single drop in the affected eye or eyes once a day .
Metabolic Pathways
Latanoprost, the compound it helps synthesize, is known to increase the natural outflow of fluid from the eye, suggesting it may play a role in fluid regulation pathways .
Transport and Distribution
Latanoprost, the compound it helps synthesize, is known to be distributed in the eye to reduce intraocular pressure .
Subcellular Localization
Latanoprost, the compound it helps synthesize, is known to act on the eye, suggesting it may localize to cells in the eye .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del éter de latanoprost tris(trietilsilil) implica múltiples pasos, incluidas reacciones de sililación y esterificación. El proceso generalmente comienza con la sililación de un intermedio de prostaglandina, seguido de la esterificación para formar el producto final. Las condiciones de reacción a menudo implican el uso de agentes sililantes como el cloruro de trietilsilil y bases como la piridina .
Métodos de producción industrial
La producción industrial del éter de latanoprost tris(trietilsilil) sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, que implica condiciones de reacción controladas y pasos de purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
El éter de latanoprost tris(trietilsilil) experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión a latanoprost a través de procesos oxidativos.
Reducción: Reducción de los grupos silil para formar el fármaco activo.
Sustitución: Reemplazo de grupos silil con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como haluros y ácidos para reacciones de sustitución.
Productos principales
El producto principal formado a partir de estas reacciones es el latanoprost, un potente agente antiglaucoma. Otros subproductos pueden incluir varios intermedios sililados .
Comparación Con Compuestos Similares
Compuestos similares
Latanoprost: El fármaco activo formado a partir del éter de latanoprost tris(trietilsilil).
Bimatoprost: Otro análogo de prostaglandina utilizado para el tratamiento del glaucoma.
Travoprost: Similar en estructura y función al latanoprost.
Singularidad
El éter de latanoprost tris(trietilsilil) es único debido a su alta estabilidad y pureza, lo que lo convierte en un precursor ideal para la síntesis farmacéutica. Su capacidad de sufrir múltiples transformaciones químicas de manera eficiente lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOEHDXBRAVIY-ONPUMRPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82O5Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647796 | |
| Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477884-78-9 | |
| Record name | Latanoprost tris(triethylsilyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LATANOPROST TRIS(TRIETHYLSILYL) ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)




![Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-4-[(5S,7S)-7-methoxycarbonyl-5-(2-oxobutyl)-2,3,4,5,6,8-hexahydro-1H-azonino[5,4-b]indol-7-yl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1604335.png)

![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)


![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methylamine](/img/structure/B1604343.png)



